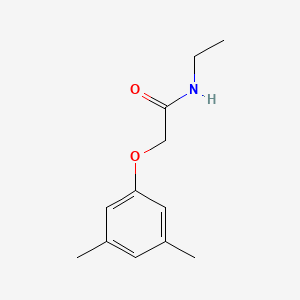
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dimethoxybenzamide
説明
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dimethoxybenzamide, also known as BDB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BDB is a benzodioxin derivative and belongs to the class of phenethylamines.
作用機序
The exact mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dimethoxybenzamide is not yet fully understood. However, it has been suggested that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dimethoxybenzamide may act as a serotonin receptor agonist, particularly at the 5-HT2A and 5-HT2C receptors. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dimethoxybenzamide has also been shown to inhibit the reuptake of serotonin, dopamine, and norepinephrine, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dimethoxybenzamide has been shown to increase the levels of various neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. It has also been shown to decrease the levels of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dimethoxybenzamide has been shown to have a long half-life and is metabolized by the liver.
実験室実験の利点と制限
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dimethoxybenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dimethoxybenzamide is also stable under normal laboratory conditions and can be stored for extended periods. However, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dimethoxybenzamide has several limitations for lab experiments. It is a controlled substance and requires special permits for use in experiments. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dimethoxybenzamide is also relatively expensive compared to other research chemicals.
将来の方向性
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dimethoxybenzamide. One potential direction is to further investigate its therapeutic potential in the treatment of neurodegenerative disorders. Another potential direction is to investigate its effects on the immune system and its potential use in the treatment of autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dimethoxybenzamide and its potential side effects.
Conclusion:
In conclusion, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dimethoxybenzamide is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dimethoxybenzamide as a therapeutic agent.
科学的研究の応用
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dimethoxybenzamide has been studied for its potential therapeutic applications in various fields of research such as neurology, psychiatry, and pharmacology. It has been shown to possess antidepressant, anxiolytic, and anti-inflammatory properties. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dimethoxybenzamide has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-20-13-5-3-11(9-15(13)21-2)17(19)18-12-4-6-14-16(10-12)23-8-7-22-14/h3-6,9-10H,7-8H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUYKLTVQRKWIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCO3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-(dimethylamino)propyl]-2-methoxybenzamide](/img/structure/B3881234.png)

![4-nitro-2-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}phenol](/img/structure/B3881262.png)
![3,4,5-trimethoxy-N'-[(5-methyl-2-furyl)methylene]benzohydrazide](/img/structure/B3881269.png)
![8-methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B3881271.png)


methanol](/img/structure/B3881277.png)

![4-(dimethylamino)-N'-[4-(methylthio)benzylidene]benzohydrazide](/img/structure/B3881295.png)
![8-(5H-dibenzo[b,f]azepin-5-ylcarbonyl)-8-azabicyclo[3.2.1]oct-3-yl acetate](/img/structure/B3881296.png)
![N-{3-(4-methoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]acryloyl}glycine](/img/structure/B3881301.png)
![N-[3-(dimethylamino)propyl]-2-(3,5-dimethylphenoxy)acetamide hydrochloride](/img/structure/B3881315.png)